4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole
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Overview
Description
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that contains both bromine and chlorine atoms It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole typically involves the bromination and chloromethylation of a suitable oxazole precursor. One common method involves the reaction of 3-methyl-1,2-oxazole with bromine to introduce the bromine atom at the 4-position. This is followed by chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-(chloromethyl)-3-methyl-1,2-oxazole.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(chloromethyl)-3-methoxyisoxazole
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 4-Bromo-5-nitrophthalodinitrile
Uniqueness
4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
2758003-24-4 |
---|---|
Molecular Formula |
C5H5BrClNO |
Molecular Weight |
210.5 |
Purity |
95 |
Origin of Product |
United States |
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